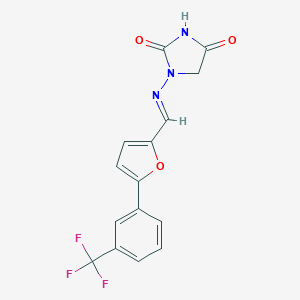
A.,.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A, is a complex organic compound characterized by the presence of trifluoromethyl groups, a furan ring, and a hydantoin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A.,. typically involves multi-step organic reactions. The process begins with the preparation of the furan derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the hydantoin ring through a cyclization reaction. Common reagents used in these reactions include trifluoromethyl iodide, furan derivatives, and hydantoin precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
A.,. undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
A.,. has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of A.,. involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine hydrochloride: Another compound with a trifluoromethyl group and similar structural features.
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine: Shares the trifluoromethyl group but differs in the presence of a piperazine ring instead of a furan ring.
Uniqueness
A.,. is unique due to the combination of its trifluoromethyl group, furan ring, and hydantoin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
16118-19-7 |
|---|---|
Molecular Formula |
C15H10F3N3O3 |
Molecular Weight |
337.25 g/mol |
IUPAC Name |
1-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)10-3-1-2-9(6-10)12-5-4-11(24-12)7-19-21-8-13(22)20-14(21)23/h1-7H,8H2,(H,20,22,23)/b19-7+ |
InChI Key |
VRYHPJFTKIBSCP-FBCYGCLPSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Key on ui other cas no. |
16118-19-7 |
Synonyms |
1-[[[5-[3-(Trifluoromethyl)phenyl]-2-furanyl]methylene]amino]-2,4-imidazolidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















